molecular formula C7H6BrIO B591537 (2-Bromo-3-iodophenyl)methanol CAS No. 1261644-21-6

(2-Bromo-3-iodophenyl)methanol

Cat. No.: B591537
CAS No.: 1261644-21-6
M. Wt: 312.932
InChI Key: PRQUJNCOMDYCMC-UHFFFAOYSA-N
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Description

(2-Bromo-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrIO It is a halogenated phenylmethanol derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring

Scientific Research Applications

(2-Bromo-3-iodophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for “(2-Bromo-3-iodophenyl)methanol” indicates that it should be stored in a dark place, sealed, and at a temperature between 2-8°C . The safety information includes pictograms and hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body . The role of these targets can vary widely, depending on the specific biological context.

Mode of Action

(2-Bromo-3-iodophenyl)methanol likely undergoes reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific conditions and reactants present.

Biochemical Pathways

It’s plausible that it could participate in reactions such as the suzuki–miyaura coupling, which is a type of carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various compounds .

Pharmacokinetics

Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by light and temperature, as suggested by the recommendation to store it in a dark place at 2-8°C . Additionally, the compound’s reactivity and efficacy could be influenced by factors such as pH, the presence of other substances, and the specific conditions under which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the bromination of 3-iodophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-iodophenyl)methanol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a different functional group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylmethanol derivatives.

    Oxidation Reactions: Products include 2-bromo-3-iodobenzaldehyde or 2-bromo-3-iodobenzoic acid.

    Reduction Reactions: Products include dehalogenated phenylmethanol or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-iodophenyl)methanol: Similar structure but with different positions of bromine and iodine atoms.

    (2-Chloro-3-iodophenyl)methanol: Chlorine replaces bromine, leading to different chemical properties.

    (2-Bromo-3-fluorophenyl)methanol: Fluorine replaces iodine, affecting the compound’s reactivity.

Uniqueness

(2-Bromo-3-iodophenyl)methanol is unique due to the specific positioning of bromine and iodine atoms on the benzene ring, which can significantly influence its chemical behavior and potential applications. The combination of these halogens with the hydroxyl group provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

(2-bromo-3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQUJNCOMDYCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743132
Record name (2-Bromo-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261571-03-2
Record name (2-Bromo-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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